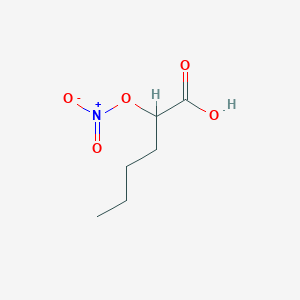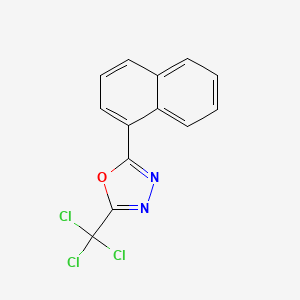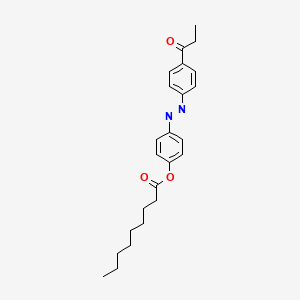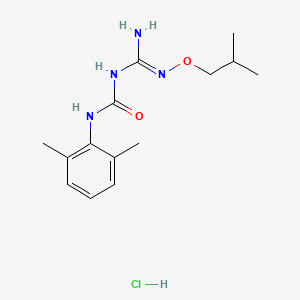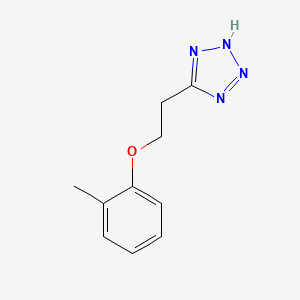
1H-Tetrazole, 5-(2-(2-methylphenoxy)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole, 5-(2-(2-methylphenoxy)ethyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound features a 2-(2-methylphenoxy)ethyl substituent at the 5-position of the tetrazole ring, making it unique in its structure and properties.
Méthodes De Préparation
The synthesis of 1H-Tetrazole, 5-(2-(2-methylphenoxy)ethyl)- typically involves the reaction of nitriles with sodium azide in the presence of a catalyst. Common catalysts include zinc salts and iodine, which facilitate the [2+3] cycloaddition reaction to form the tetrazole ring . Industrial production methods often employ microwave-assisted synthesis or heterogeneous catalysis to enhance yield and efficiency .
Analyse Des Réactions Chimiques
1H-Tetrazole, 5-(2-(2-methylphenoxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of reduced tetrazole derivatives.
Common reagents used in these reactions include sodium azide, iodine, and zinc salts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Tetrazole, 5-(2-(2-methylphenoxy)ethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1H-Tetrazole, 5-(2-(2-methylphenoxy)ethyl)- involves its interaction with molecular targets through its tetrazole ring. The nitrogen atoms in the ring can form coordination bonds with metal ions, making it a versatile ligand in coordination chemistry . Additionally, the compound’s ability to mimic carboxylic acids allows it to interact with biological targets in a similar manner, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1H-Tetrazole, 5-(2-(2-methylphenoxy)ethyl)- can be compared with other 5-substituted tetrazoles, such as:
5-Phenyltetrazole: Similar in structure but with a phenyl group instead of the 2-(2-methylphenoxy)ethyl group.
5-Methyltetrazole: Features a methyl group at the 5-position, making it simpler in structure.
5-(Ethylthio)-1H-tetrazole: Contains an ethylthio group, which imparts different chemical properties.
Propriétés
Numéro CAS |
76167-87-8 |
|---|---|
Formule moléculaire |
C10H12N4O |
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
5-[2-(2-methylphenoxy)ethyl]-2H-tetrazole |
InChI |
InChI=1S/C10H12N4O/c1-8-4-2-3-5-9(8)15-7-6-10-11-13-14-12-10/h2-5H,6-7H2,1H3,(H,11,12,13,14) |
Clé InChI |
MDUUFIVWPPVKGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCCC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



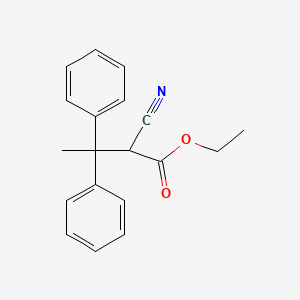
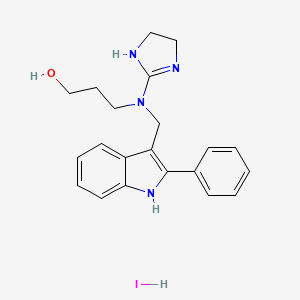
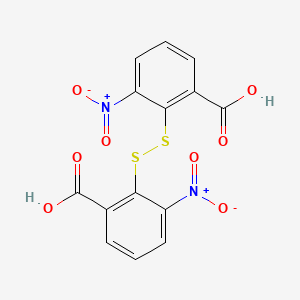
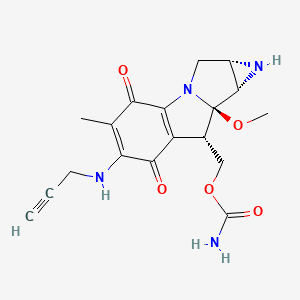
![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)
